molecular formula C5H11Cl2N3 B1408641 (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS No. 1374446-83-9

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride

Cat. No.: B1408641
CAS No.: 1374446-83-9
M. Wt: 184.06 g/mol
InChI Key: OFZIMQJFKWNKTQ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-methylimidazole with formaldehyde and ammonium chloride. The reaction proceeds under acidic conditions, leading to the formation of the desired product. Another method involves the use of 2-lithio-1-methylimidazole, which reacts with formaldehyde to yield the intermediate compound, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazoles

Scientific Research Applications

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methanamine
  • (1-Methyl-1H-imidazol-4-yl)methanamine
  • (1-Methyl-1H-imidazol-5-yl)methylamine

Uniqueness

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

(3-methylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-4-7-3-5(8)2-6;;/h3-4H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZIMQJFKWNKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374446-83-9
Record name (1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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